Welcome to the BenchChem Online Store!
molecular formula C8H5B B1279458 3-Bromophenylacetylene CAS No. 766-81-4

3-Bromophenylacetylene

Cat. No. B1279458
M. Wt: 181.03 g/mol
InChI Key: TZDXNFAAJNEYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07723368B2

Procedure details

To each of two 1 L flasks was charged K2CO3 (68 g, 493.7 mmol), a large magnetic stirbar, and MeOH (250 mL). Stirring was begun and once the reaction mixtures were stirring without any problems, ((3-bromophenyl)ethynyl)trimethylsilane (12.5 g, 49.4 mmol, 10.5 mL) was added to each reaction vessel and the reaction mixtures were refluxed overnight. The cooled reaction mixtures were filtered and the filter cake was washed with MeOH. The filtrate was diluted with water and washed with Hexanes (at least 500 mL) three times. The combined organic layers were concentrated to give a yellow oil that was absorbed onto 50 g Celite. Flash chromatography (SiO2, Hexanes) provided 9.1 g, 50%, of the title compound as a colorless to light yellow oil.
[Compound]
Name
two
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Br:7][C:8]1[CH:9]=[C:10]([C:14]#[C:15][Si](C)(C)C)[CH:11]=[CH:12][CH:13]=1>CO>[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]#[CH:15])[CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
two
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
68 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)C#C[Si](C)(C)C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
once the reaction mixtures
ADDITION
Type
ADDITION
Details
was added to each reaction vessel
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixtures
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
the filter cake was washed with MeOH
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water
WASH
Type
WASH
Details
washed with Hexanes (at least 500 mL) three times
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil that
CUSTOM
Type
CUSTOM
Details
was absorbed onto 50 g Celite
CUSTOM
Type
CUSTOM
Details
Flash chromatography (SiO2, Hexanes) provided 9.1 g, 50%

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.